molecular formula C12H12ClF3O2 B13082594 1-(5-Chloro-2-isobutoxyphenyl)-2,2,2-trifluoroethanone

1-(5-Chloro-2-isobutoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13082594
M. Wt: 280.67 g/mol
InChI Key: BBKZVJUYPFOHMM-UHFFFAOYSA-N
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Description

2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone is a chemical compound that belongs to the class of trifluoromethyl ketones It is characterized by the presence of an iso-butoxy group, a chloro substituent, and a trifluoromethyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro substituent may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-iso-Butoxy-5’-chloro-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the iso-butoxy group enhances its solubility in organic solvents, while the chloro and trifluoromethyl groups contribute to its stability and potential biological activity .

Properties

Molecular Formula

C12H12ClF3O2

Molecular Weight

280.67 g/mol

IUPAC Name

1-[5-chloro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H12ClF3O2/c1-7(2)6-18-10-4-3-8(13)5-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3

InChI Key

BBKZVJUYPFOHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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